molecular formula C8H11F3O2 B13323128 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid

Cat. No.: B13323128
M. Wt: 196.17 g/mol
InChI Key: MTKZTSGXSGPHSW-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid is a fluorinated organic compound with the molecular formula C8H12F3O2 It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid typically involves the fluorination of cyclohexyl derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of cyclohexyl derivatives with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluorocyclohexyl)acetic acid
  • 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
  • 2-(4,4-Difluorocyclohexyl)cyclopropanecarboxylic acid

Uniqueness

2-(4,4-Difluorocyclohexyl)-2-fluoroacetic acid is unique due to the presence of both fluorine atoms and the acetic acid moiety, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H11F3O2/c9-6(7(12)13)5-1-3-8(10,11)4-2-5/h5-6H,1-4H2,(H,12,13)

InChI Key

MTKZTSGXSGPHSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(C(=O)O)F)(F)F

Origin of Product

United States

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